
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene, also known as DHP, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique structural and chemical properties. DHP is a non-toxic and non-carcinogenic compound, making it a valuable tool in studying various biological processes.
Mécanisme D'action
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene interacts with biological molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions. Its unique structure allows it to intercalate into DNA and disrupt the normal hydrogen bonding between base pairs. This property has been used to study the structural changes in DNA and its effects on gene expression.
Biochemical and Physiological Effects:
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has several advantages as a research tool. It is non-toxic, non-carcinogenic, and can be easily synthesized. Its ability to interact with DNA and proteins makes it a valuable tool for studying various biological processes. However, 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has some limitations as well. Its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
Orientations Futures
There are several future directions for the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene in scientific research. One area of interest is the development of new synthesis methods to improve the yield and purity of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene. Another area of interest is the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene as a tool for studying protein-protein interactions. Additionally, researchers are exploring the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is a valuable tool in scientific research due to its unique structural and chemical properties. Its ability to interact with DNA and proteins has made it a valuable tool for studying various biological processes. Future research will continue to explore new methods for synthesizing and utilizing 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene in scientific research.
Méthodes De Synthèse
The synthesis of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene can be achieved through several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. Another method involves the use of palladium-catalyzed coupling reactions. The synthesis of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is a complex process, and researchers continue to explore new methods to improve its yield and purity.
Applications De Recherche Scientifique
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has been extensively used in scientific research due to its ability to interact with DNA and proteins. It has been used as a fluorescent probe to study DNA-protein interactions and as a tool to investigate the binding affinity of various ligands to proteins. 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has also been used to study the structural and functional properties of enzymes, such as cytochrome P450.
Propriétés
Numéro CAS |
14698-02-3 |
|---|---|
Nom du produit |
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene |
Formule moléculaire |
C16H20 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,5a,6,7,8-decahydropyrene |
InChI |
InChI=1S/C16H20/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7,9,12,14H,1-6,8,10H2 |
Clé InChI |
MNXFZXVRYXNOBW-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |
SMILES canonique |
C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |
Synonymes |
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



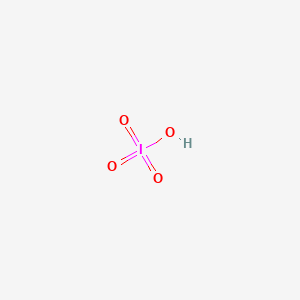

![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)

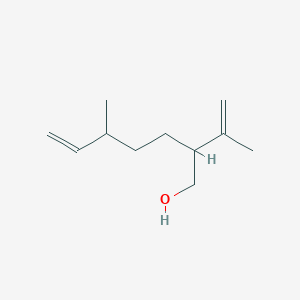

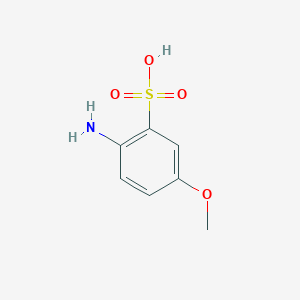
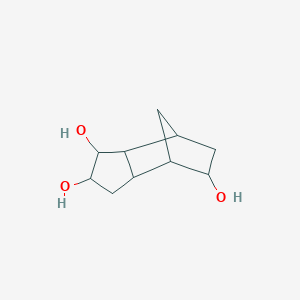
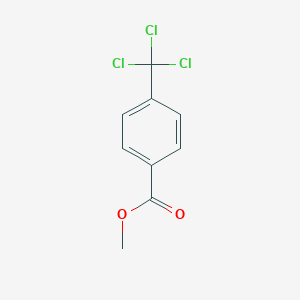

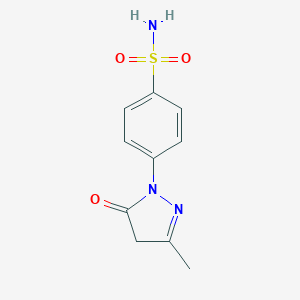

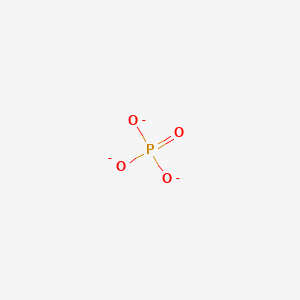
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)